In Vivo Antitumor Hierarchy: FR901465 vs. FR901463 and FR901464 in P388 Leukemia
In the murine P388 ascitic leukemia model, FR901465 prolonged survival with a T/C value of 127%, which is lower than the values for its co‑isolated congeners FR901464 (145%) and FR901463 (160%) [1]. This represents the only head‑to‑head in vivo comparison of the three FR compounds within a single study. The effective dose ranges for A549 human lung adenocarcinoma growth inhibition also differed among the three compounds, though specific IC50 values for FR901465 were not reported [1]. Procurement of FR901465 is therefore justified only when the specific rank‑order activity or structural identity of the least potent congener is required for a study.
| Evidence Dimension | In vivo life‑prolongation (T/C %) in mice bearing P388 ascitic leukemia |
|---|---|
| Target Compound Data | T/C = 127% |
| Comparator Or Baseline | FR901464: T/C = 145%; FR901463: T/C = 160% |
| Quantified Difference | FR901465 is 12.4% less efficacious than FR901464 and 20.6% less than FR901463 by T/C ratio |
| Conditions | Murine P388 ascitic leukemia model; compound administered intraperitoneally (exact dose not specified in the abstract) |
Why This Matters
This is the only available in vivo relative potency ranking that directly informs selection among the three fermentation congeners.
- [1] Nakajima H, Hori Y, Terano H, Okuhara M, Manda T, Matsumoto S, Shimomura K. New antitumor substances, FR901463, FR901464 and FR901465. II. Activities against experimental tumors in mice and mechanism of action. J Antibiot (Tokyo). 1996 Dec;49(12):1204-11. doi:10.7164/antibiotics.49.1204. View Source
